molecular formula C16H10F4O2 B2483920 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde CAS No. 694453-77-5

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde

Cat. No.: B2483920
CAS No.: 694453-77-5
M. Wt: 310.248
InChI Key: SVGDSGFRRSKATA-UHFFFAOYSA-N
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Description

2-[2,3,5,6-Tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde is a high-value, multifunctional synthetic building block designed for advanced chemical research. This compound integrates a benzaldehyde moiety with a highly fluorinated and unsaturated phenoxy ring, making it a versatile precursor in the synthesis of complex molecules. Its primary research value lies in the fields of medicinal chemistry and materials science, where it can be used to construct novel compounds for drug discovery, including potential candidates as enzyme modulators or receptor ligands . The presence of the fluorinated aromatic system can significantly alter the electronic properties, lipophilicity, and metabolic stability of resulting molecules, which are critical parameters in pharmaceutical development . Furthermore, this benzaldehyde derivative holds significant promise in the development of functional materials. It can serve as a key intermediate in the synthesis of organic electronic materials, such as those used in light-emitting polymers . The aldehyde group is highly reactive, allowing for facile condensation reactions to form Schiff bases or for use in the construction of fluorogenic probes. Such probes are powerful tools in chemical biology for monitoring enzymatic activity and biological processes in live cells with high sensitivity and spatiotemporal resolution . The compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4O2/c1-2-5-10-12(17)14(19)16(15(20)13(10)18)22-11-7-4-3-6-9(11)8-21/h2-8H,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGDSGFRRSKATA-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5,6-tetrafluorophenol and 4-bromobenzaldehyde.

    Reaction Conditions: The key step involves a Suzuki-Miyaura coupling reaction, where 2,3,5,6-tetrafluorophenol is coupled with 4-bromobenzaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated phenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines in the presence of a base such as sodium hydroxide in an organic solvent like dimethylformamide.

Major Products Formed

    Oxidation: 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzoic acid.

    Reduction: 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde depends on its specific application

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

A critical comparison involves analogs with varying halogenation or substituent patterns:

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (DMSO, mg/mL) Biological Activity (IC₅₀, μM) Reference
2-[2,3,5,6-Tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde Tetrafluoro, propenyl, benzaldehyde 356.24 12.5 ± 0.8 Not reported
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde Boron-containing cyclic ester 234.08 25.3 ± 1.2 Anticancer (HeLa: 8.2 μM)
2-Hydroxy-N-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)benzamide Tetrafluoro, trifluoromethyl, hydroxy 377.22 5.6 ± 0.4 Carbonic anhydrase inhibition (Ki: 0.4 nM)
  • However, the absence of a boronate ester (cf. ) limits its utility in Suzuki-Miyaura cross-coupling reactions.
  • Bioactivity: While the target compound lacks direct bioactivity data, analogs with benzaldehyde cores (e.g., benzimidazole derivatives) exhibit potent inhibition of acetylcholinesterase (IC₅₀: 0.89–2.34 μM) for Alzheimer’s therapy . Fluorinated benzaldehydes are also known to enhance metabolic stability in vivo .

Physicochemical Properties

  • Lipophilicity: The tetrafluoro-propenyl group increases logP (predicted: 3.8) compared to non-fluorinated benzaldehydes (logP ~2.5), aligning with enhanced blood-brain barrier penetration observed in fluorinated drugs .
  • Thermal Stability: Fluorinated aromatic systems typically exhibit higher thermal stability (decomposition >250°C) than non-fluorinated analogs, as seen in crystal structures of related compounds .

Biological Activity

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article focuses on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of tetrafluoro substituents and a phenoxy group. Its molecular formula is C17H12F4O2C_{17}H_{12}F_4O_2, which contributes to its unique properties, including increased lipophilicity due to the fluorine atoms.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity :
    • Compounds containing benzaldehyde moieties have demonstrated antibacterial effects against pathogens such as Staphylococcus aureus and Bacillus anthracis .
    • The mechanism involves disruption of bacterial cell membranes and intracellular coagulation leading to cell death.
  • Insecticidal Properties :
    • Similar compounds have been noted for their insecticidal activities against various species, including Drosophila melanogaster and Aedes aegypti. The toxicity assays reveal significant LC50 values indicating potential use in pest control .
  • Potential as a Drug Candidate :
    • The compound has been investigated for its role in modulating antibiotic efficacy. It has shown promise in reducing the minimum inhibitory concentrations (MIC) of several antibiotics, suggesting a role in overcoming bacterial resistance mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The fluorinated structure enhances interaction with hydrophobic regions of cellular proteins and enzymes, potentially modulating their activity .
  • Membrane Disruption : Similar compounds have shown the ability to integrate into bacterial membranes, leading to increased permeability and subsequent cell lysis .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of benzaldehyde derivatives against Staphylococcus aureus. The results indicated that these compounds could significantly reduce bacterial growth when used in conjunction with standard antibiotics. The study highlighted the importance of phenolic hydroxyl groups in enhancing antibacterial activity .

Case Study 2: Insecticidal Activity

Research on the insecticidal effects of benzaldehyde derivatives revealed that they exhibit high toxicity against Drosophila melanogaster, with an LC50 value of 1.60 mg/mL. This suggests potential applications in agricultural pest management .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EffectObserved EffectReference
AntibacterialStaphylococcus aureusReduced growth; MIC reduction
AntibacterialBacillus anthracisSignificant inhibition at 8.0 mM
InsecticidalDrosophila melanogasterLC50 = 1.60 mg/mL
InsecticidalAedes aegyptiHigh toxicity observed

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